2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid
Description
2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid is a bicyclic benzofuran derivative characterized by a fused [1,3]dioxolo ring system, two fluorine atoms at the 2-position, a methyl group at the 7-position, and a carboxylic acid substituent. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C11H8F2O5 |
|---|---|
Molecular Weight |
258.17 g/mol |
IUPAC Name |
2,2-difluoro-7-methyl-6H-furo[2,3-f][1,3]benzodioxole-7-carboxylic acid |
InChI |
InChI=1S/C11H8F2O5/c1-10(9(14)15)4-16-6-3-8-7(2-5(6)10)17-11(12,13)18-8/h2-3H,4H2,1H3,(H,14,15) |
InChI Key |
ASLGPFDIJAAUTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=CC3=C(C=C21)OC(O3)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzofuran core through a cyclization reaction, followed by the introduction of the dioxolane ring and subsequent fluorination. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
The compound has shown promise as a pharmacologically active agent. Research indicates that derivatives of benzofuran compounds exhibit diuretic, saluretic, and uricosuric activities. These properties make them potential candidates for treating conditions associated with fluid retention and hypertension . Specifically, the compound can help maintain uric acid levels in the body or even reduce them when administered in therapeutic dosages.
Case Study:
A study on similar compounds revealed that certain benzofuran derivatives demonstrated effective diuretic actions without significant potassium loss, which is a common side effect of many diuretics. This is particularly beneficial for patients requiring diuretic therapy while minimizing electrolyte imbalances .
Material Science
Synthesis and Characterization:
The synthesis of 2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid has been explored through various chemical pathways. Notably, iron/acetic acid-mediated synthesis has been documented as an effective method for creating complex benzofuran derivatives. This method allows for the introduction of functional groups that enhance the material properties of the resulting compounds .
Applications in Coatings and Polymers:
Due to its unique chemical structure, this compound can be incorporated into polymers to improve their thermal stability and mechanical properties. Such enhancements are critical for developing advanced materials used in coatings and protective films.
Environmental Science
Potential Environmental Applications:
Research into the environmental impact of benzofuran derivatives suggests that they may possess properties beneficial for pollutant degradation or as agents in bioremediation processes. The ability to modify the compound's structure could lead to more effective environmental applications by enhancing its reactivity towards specific pollutants.
Case Study:
In studies involving similar benzofuran compounds, researchers have noted their potential in catalyzing reactions that break down hazardous substances in contaminated environments. The modifications introduced by fluorine atoms in 2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid may further enhance these catalytic properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Ethyl 2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylate
- Structural Features : The ethyl ester derivative replaces the carboxylic acid group with an ethyl ester, increasing lipophilicity.
- Physicochemical Properties : Enhanced membrane permeability compared to the carboxylic acid form, though reduced solubility in aqueous media.
- Applications : Used as an intermediate in medicinal chemistry for further functionalization .
Substituted 1,3-Dioxolo[4,5-f]-1,2-benzisoxazole-6-carboxylic Acids
- Structural Features : Replaces the benzofuran core with a benzisoxazole ring, introducing a nitrogen-oxygen heterocycle.
- Biological Activity : Evaluated for uricosuric and diuretic activities; e.g., AA-193 (5-chloro-7,8-dihydro-3-phenylfuro[2,3-g]-1,2-benzisoxazole-7-carboxylic acid) is a potent uricosuric agent .
- Key Differences : The benzisoxazole moiety may enhance metabolic stability or alter target specificity compared to benzofuran derivatives .
8-Bromo-4-methoxy-7-oxo-5,7-dihydro-[1,3]dioxolo[4,5-f]isobenzofuran-5-carboxylic Acid
- Structural Features : Incorporates bromo and methoxy substituents and a ketone group, altering electronic properties.
- Applications: Not explicitly stated, but similar compounds are intermediates in drug synthesis .
Ethyl 3-Amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate
- Structural Features: Features a tetrahydrobenzofuran ring with amino and difluoro substituents.
- Physicochemical Properties: The amino group enhances hydrogen-bonding capacity, improving solubility. The tetrahydro ring reduces ring strain compared to the dihydro structure of the target compound.
- Synthesis : Prepared via multi-step routes involving fluorination and cyclization .
Comparative Analysis Table
Key Findings and Implications
Structural Flexibility : The [1,3]dioxolo ring system is versatile, accommodating substituents like halogens, esters, and heterocycles to modulate bioactivity .
Pharmacological Potential: Benzisoxazole analogs demonstrate that minor structural changes (e.g., replacing benzofuran with benzisoxazole) can yield compounds with significant uricosuric activity .
Synthetic Accessibility : Multi-component reactions (e.g., DABCO-catalyzed condensations) enable efficient synthesis of complex bicyclic systems .
Biological Activity
2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C11H8F2O5 |
| Molecular Weight | 258.17 g/mol |
| IUPAC Name | (7S)-2,2-difluoro-7-methyl-6H-furo[2,3-f][1,3]benzodioxole-7-carboxylic acid |
| InChI Key | ASLGPFDIJAAUTE-SNVBAGLBSA-N |
Synthesis
The synthesis of 2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid typically involves multiple steps starting from readily available precursors. The synthetic pathway includes oxidation and reduction reactions to achieve the desired structural modifications necessary for its biological activity .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of fluorinated benzofuran derivatives. In particular, compounds similar to 2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid have shown significant inhibition of pro-inflammatory mediators in macrophages. For instance:
- Inhibition of Cyclooxygenase-2 (COX-2) : The compound suppressed lipopolysaccharide (LPS)-stimulated COX-2 expression in macrophages .
- Reduction of Nitric Oxide Synthase (iNOS) : It also decreased nitric oxide production, indicating a potential mechanism for reducing inflammation .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines:
- Cell Proliferation : Studies demonstrated that certain benzofuran derivatives inhibited cell proliferation in HCT116 colorectal adenocarcinoma cells with IC50 values ranging from 19.5 to 24.8 µM .
- Apoptosis Induction : The compounds increased apoptosis markers such as cleaved PARP-1 while decreasing the anti-apoptotic protein Bcl-2 concentration .
Structure-Activity Relationship (SAR)
The presence of fluorine and carboxyl groups in the structure significantly enhances the biological effects of benzofuran derivatives. Research indicates that these modifications improve binding affinity to molecular targets involved in inflammatory and cancer pathways .
The mechanism by which 2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid exerts its effects involves:
- Targeting Enzymes : Interaction with specific enzymes such as COX and iNOS.
- Modulation of Signaling Pathways : Inhibition of NF-kB translocation in LPS-stimulated macrophages suggests a role in modulating inflammatory signaling pathways .
Case Studies
Several case studies have demonstrated the efficacy of similar compounds:
- Study on Macrophage Activation : A study showed that treatment with fluorinated benzofuran derivatives significantly reduced IL-6 and other inflammatory cytokines in a macrophage model .
- Evaluation in Animal Models : Animal studies indicated that these compounds could effectively reduce inflammation in vivo and improve outcomes in models of chronic inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
